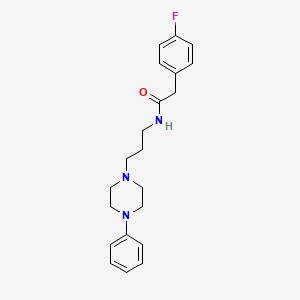

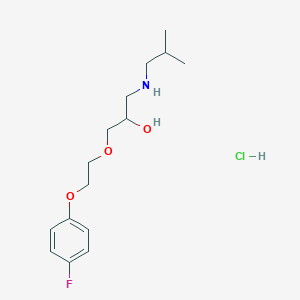

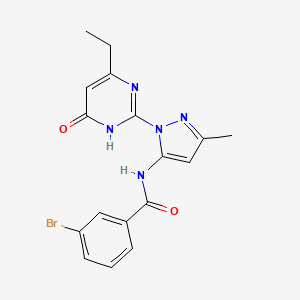

![molecular formula C20H20F2N4O2 B3012013 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea CAS No. 1797575-31-5](/img/structure/B3012013.png)

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea is a urea derivative that incorporates a benzo[d]oxazol-2-yl group and a difluorophenyl group. Urea derivatives are known for their wide range of biological activities and are often explored for their potential as therapeutic agents. The presence of the piperidin-4-yl group suggests that this compound may interact with biological systems through various mechanisms, including hydrogen bonding and pi-pi interactions.

Synthesis Analysis

The synthesis of urea derivatives can be achieved through various methods. Although the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized by condensation reactions. For instance, derivatives of benzo-1,3,2-oxazaphospholane were obtained from the condensation of substituted urea with tris(dialkylamino)phosphine . This suggests that the synthesis of the compound may also involve a condensation step, possibly between a substituted piperidine and a difluorophenyl isocyanate.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The compound likely features intramolecular hydrogen bonding, which can affect its binding to biological targets. The study of similar N-substituted ureas with benzoates and naphthyridines revealed that the breaking of intramolecular hydrogen bonds in ureas is a prerequisite for complex formation . This indicates that the molecular structure of this compound may also undergo changes upon interaction with biological targets, potentially influencing its activity.

Chemical Reactions Analysis

The reactivity of urea derivatives can be influenced by the substituents on the urea nitrogen atoms. The compound may participate in reactions typical for ureas, such as interactions with acids and bases, and the formation of complexes with metals or other organic molecules. The study of N-(pyridin-2-yl),N'-substituted ureas showed that the substituent effect plays a significant role in the association of these compounds with other molecules . Therefore, the benzo[d]oxazol-2-yl and difluorophenyl groups in the compound may similarly affect its reactivity and complexation behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of fluorine atoms in the difluorophenyl group may increase the lipophilicity of the compound, potentially affecting its solubility and permeability across biological membranes. The antimicrobial and antioxidant activities of similar urea derivatives of benzo[d] isoxazole were evaluated, and some compounds exhibited promising activity . This suggests that the compound may also possess such properties, which could be explored in further studies.

Scientific Research Applications

Synthesis and Characterization

- Novel urea derivatives have been synthesized, including structures similar to the compound , which were characterized using various spectral data. These compounds were explored for their antimicrobial and antioxidant activities, with some showing promising results compared to standard drugs (Sudhamani et al., 2015).

Biological Activities

- Certain urea derivatives, structurally related to the compound of interest, have demonstrated significant anti-microbial activity against various bacterial strains and fungal pathogens. This suggests potential applications in combating infectious diseases (Shankar et al., 2017).

- Some of these compounds also showed notable cytotoxic effects against cancer cell lines, indicating potential therapeutic applications in oncology (Shankar et al., 2017).

Crystal Structure and Molecular Configuration

- Urea derivatives similar to the compound have been crystallized and studied, providing insights into their molecular configurations and potential interactions, which is crucial for understanding their biological activities (Jasinski et al., 2009).

Future Directions

properties

IUPAC Name |

1-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-(2,6-difluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F2N4O2/c21-14-4-3-5-15(22)18(14)25-19(27)23-12-13-8-10-26(11-9-13)20-24-16-6-1-2-7-17(16)28-20/h1-7,13H,8-12H2,(H2,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBXRMKJCXZHLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=C(C=CC=C2F)F)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

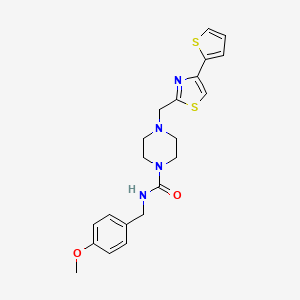

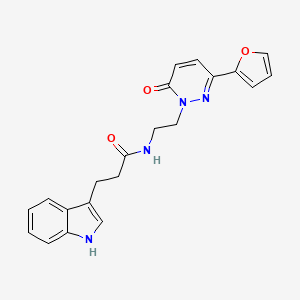

![N-(2-ethylphenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B3011931.png)

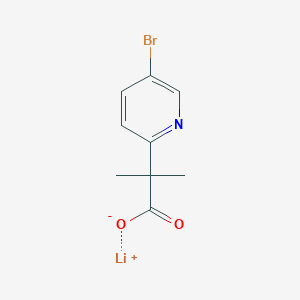

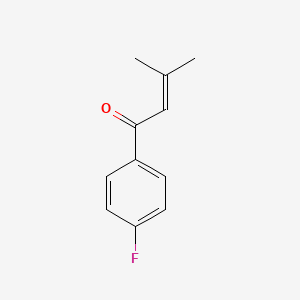

![N-(3-acetylphenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3011936.png)

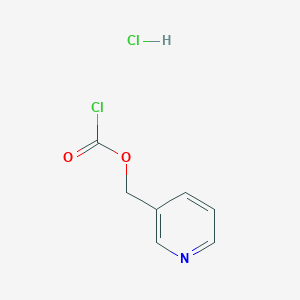

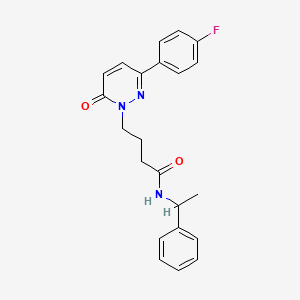

![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3011944.png)

![2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3011951.png)